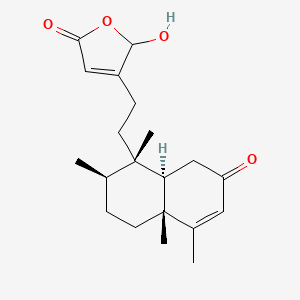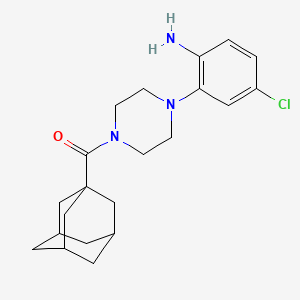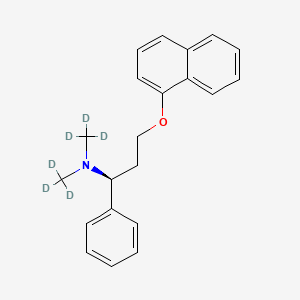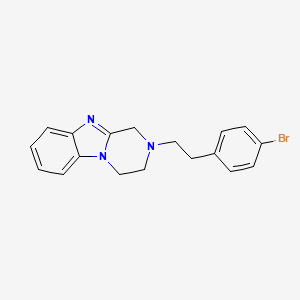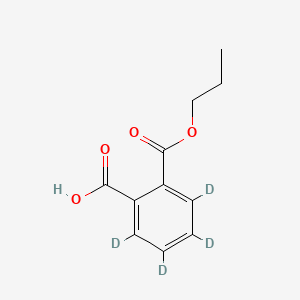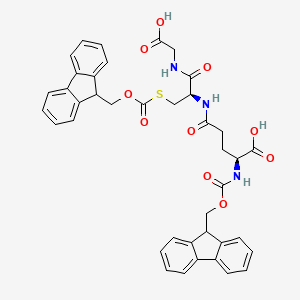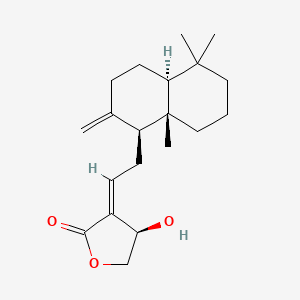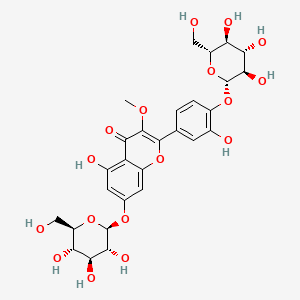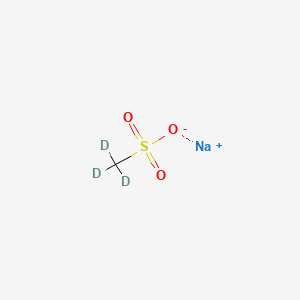
Val9-Oxytocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Val9-Oxytocin is an analog of oxytocin, a peptide hormone known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth. In this compound, the glycine at position 9 is substituted with valine, making it a complete antagonist of the vasopressin (V1a) receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Val9-Oxytocin is synthesized by substituting glycine with valine at the ninth position of the oxytocin peptide chain. The synthesis involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Cleavage of the peptide from the resin.
Purification: Purification of the peptide using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Val9-Oxytocin undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bridges between cysteine residues.
Reduction: Breaking of disulfide bridges.
Substitution: Replacement of specific amino acids in the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include various analogs of oxytocin with different amino acid substitutions, each with unique biological activities.
Wissenschaftliche Forschungsanwendungen
Val9-Oxytocin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in social behavior and bonding.
Medicine: Explored for potential therapeutic applications in conditions related to social deficits, such as autism spectrum disorders.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Wirkmechanismus
Val9-Oxytocin exerts its effects by binding to the vasopressin (V1a) receptor, acting as a complete antagonist. This interaction inhibits the receptor’s activity, affecting various physiological processes. The molecular targets include G-protein-coupled receptors that trigger intracellular signaling pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxytocin: The parent compound with glycine at position 9.
Desmopressin: A synthetic analog of vasopressin with antidiuretic properties.
Felypressin: An agonist of vasopressin receptors used in dental procedures.
Uniqueness
Val9-Oxytocin’s uniqueness lies in its specific substitution of glycine with valine, which confers distinct antagonistic properties towards the vasopressin (V1a) receptor. This makes it a valuable tool for studying receptor interactions and developing targeted therapies .
Eigenschaften
Molekularformel |
C46H72N12O12S2 |
|---|---|
Molekulargewicht |
1049.3 g/mol |
IUPAC-Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H72N12O12S2/c1-7-24(6)37-45(69)51-28(14-15-34(48)60)40(64)53-31(19-35(49)61)41(65)55-32(21-72-71-20-27(47)39(63)52-30(43(67)57-37)18-25-10-12-26(59)13-11-25)46(70)58-16-8-9-33(58)44(68)54-29(17-22(2)3)42(66)56-36(23(4)5)38(50)62/h10-13,22-24,27-33,36-37,59H,7-9,14-21,47H2,1-6H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,69)(H,52,63)(H,53,64)(H,54,68)(H,55,65)(H,56,66)(H,57,67)/t24-,27-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI-Schlüssel |
XETRBAIGRMLSHV-SSOJLPHTSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)CC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
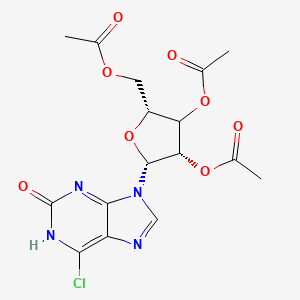
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)

